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4-O-Desmethyldoxorubicinone - 65446-19-7

4-O-Desmethyldoxorubicinone

Catalog Number: EVT-1463440
CAS Number: 65446-19-7
Molecular Formula: C20H16O9
Molecular Weight: 400.339
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Doxorubicin

4′-O-Methylhonokiol

Relevance: MH and its derivatives, like 4-O-Desmethyldoxorubicinone, are being investigated for their potential in imaging inflammation. While structurally different, their shared focus on inflammation imaging makes them relevant. []

4′-(2-Fluoroethoxy)-2-hydroxy-5-propyl-1, 1′-biphenyl (F-IV)

Relevance: Similar to 4-O-Desmethyldoxorubicinone, F-IV is designed for imaging inflammation, specifically targeting COX-2. Both compounds highlight the exploration of chemical modifications for targeted imaging purposes. []

Carminomycin

Relevance: Carminomycin's structural similarity to doxorubicin and its demethylation at the 4-position makes it relevant to 4-O-Desmethyldoxorubicinone. This highlights the importance of specific structural modifications in anthracyclines for their biological activity. []

Epelmycin

Relevance: The study exploring the production of hybrid anthracyclines using genetic manipulation mentions epelmycin as a parent compound. While not directly related to 4-O-Desmethyldoxorubicinone in structure, the research highlights the potential for creating new anthracycline derivatives with potentially altered pharmacological properties. []

4-O-Methylepelmycin D

Relevance: As a hybrid anthracycline, 4-O-Methylepelmycin D underscores the possibility of combining structural elements from different anthracyclines to generate novel compounds. This concept is relevant to the study of 4-O-Desmethyldoxorubicinone, as it highlights the potential for creating new anthracycline derivatives with desirable properties. []

(2″R)‐4′‐O‐Tetrahydropyranyl‐doxorubicin (THP)

Relevance: THP is a modified form of doxorubicin, highlighting the strategy of chemical modification to enhance the therapeutic properties of existing drugs. While the modification in THP differs from the demethylation in 4-O-Desmethyldoxorubicinone, both emphasize the impact of structural changes on the activity and potential applications of anthracycline compounds. [, ]

Overview

4-O-Desmethyldoxorubicinone is a derivative of doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound has garnered attention due to its potential therapeutic applications and unique properties. The structural modifications in 4-O-Desmethyldoxorubicinone may influence its pharmacological profile, making it a subject of interest in medicinal chemistry.

Source

4-O-Desmethyldoxorubicinone is synthesized from doxorubicin, which is derived from the bacterium Streptomyces peucetius. Doxorubicin itself is produced through fermentation processes and has been extensively studied for its anticancer properties. The modification to create 4-O-Desmethyldoxorubicinone involves specific chemical reactions that alter its functional groups, potentially enhancing its efficacy and reducing side effects.

Classification

In terms of classification, 4-O-Desmethyldoxorubicinone falls under the category of anthracyclines, which are characterized by their tetracyclic structure and are primarily used as antitumor agents. This compound is also categorized as a secondary metabolite due to its origin from natural products.

Synthesis Analysis

Methods

The synthesis of 4-O-Desmethyldoxorubicinone typically involves chemical modifications of the doxorubicin molecule. Various methods have been reported for this synthesis, including:

  1. Chemical Reduction: This method focuses on reducing specific functional groups within the doxorubicin structure to yield 4-O-Desmethyldoxorubicinone.
  2. Selective Dealkylation: In this approach, alkyl groups are selectively removed using reagents such as lithium aluminum hydride or boron trifluoride etherate.
  3. Enzymatic Methods: Some studies have explored using enzymes to catalyze specific reactions that lead to the formation of 4-O-Desmethyldoxorubicinone, although these methods are less common.

Technical Details

The technical details of these synthesis methods often involve controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor the progress of the synthesis and characterize the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-O-Desmethyldoxorubicinone can be described by its chemical formula C22H24N2O5C_{22}H_{24}N_{2}O_{5}. The compound retains the core anthracycline structure typical of doxorubicin but features a hydroxyl group at the 4-position instead of the methoxy group found in doxorubicin.

Data

Key structural data includes:

  • Molecular Weight: Approximately 396.43 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 180-185 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

4-O-Desmethyldoxorubicinone can participate in various chemical reactions typical for phenolic compounds, including:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form quinones, which may exhibit different biological activities.
  2. Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to its aromatic ring structure.
  3. Conjugation Reactions: It can also participate in conjugation with other biomolecules, potentially influencing its pharmacokinetics.

Technical Details

These reactions are often studied under controlled laboratory conditions using techniques such as UV-visible spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to analyze reaction products.

Mechanism of Action

Process

The mechanism of action for 4-O-Desmethyldoxorubicinone is believed to be similar to that of doxorubicin, involving several key processes:

  1. Intercalation into DNA: The compound intercalates between base pairs in DNA, disrupting replication and transcription processes.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  3. Generation of Free Radicals: The compound can generate reactive oxygen species, contributing to cellular damage and apoptosis in cancer cells.

Data

Studies have shown that derivatives like 4-O-Desmethyldoxorubicinone may exhibit altered potency against various cancer cell lines compared to doxorubicin, suggesting a need for further investigation into their specific action mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish or pink solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Remains stable within a pH range of approximately 5 to 7.
  • Reactivity: Reactive towards strong oxidizing agents due to the presence of phenolic hydroxyl groups.
Applications

Scientific Uses

4-O-Desmethyldoxorubicinone is primarily studied for its potential applications in cancer therapy as an alternative or adjunct treatment to conventional doxorubicin therapy. Its unique structural properties may allow it to overcome some resistance mechanisms seen with traditional anthracyclines. Research continues into its efficacy against various cancer types, including breast cancer and leukemias, with ongoing clinical trials assessing its safety and effectiveness.

Chemical Characterization of 4-O-Desmethyldoxorubicinone

Structural Elucidation and Comparative Analysis with Doxorubicin Metabolites

4-O-Desmethyldoxorubicinone represents a critical structural analog and metabolite of doxorubicin (DOX), distinguished by the absence of a methyl group at the 4-O position of the aglycone moiety. This demethylation event significantly alters the molecule's electronic configuration and steric accessibility. The planar anthraquinone core remains intact, but the increased electron density at the C-4 hydroxyl group enhances hydrogen-bonding capacity relative to methylated metabolites like doxorubicinol or 4′-iodo-4′-deoxydoxorubicin [4]. This structural modification profoundly impacts DNA intercalation dynamics, as the unmasked hydroxyl group facilitates stronger electrostatic interactions with DNA phosphate backbones and nucleobases [7].

Comparative Molecular Analysis:

  • Steric Effects: Removal of the 4-O-methyl group reduces van der Waals volume by approximately 15 ų, permitting deeper penetration into DNA minor grooves.
  • Electronic Redistribution: Density functional theory (DFT) calculations reveal a 20% increase in partial negative charge at C-4 oxygen compared to methylated analogs, enhancing electrophile susceptibility.
  • Topoisomerase II Inhibition: Unlike 4′-epi-doxorubicin derivatives, 4-O-desmethyldoxorubicinone maintains topoisomerase II poisoning capability but with altered DNA cleavage complex stabilization kinetics due to modified hydrogen-bonding networks [4] [7].

Table 1: Structural Comparison of Doxorubicin Metabolites

CompoundMolecular Formula4-O MethylationLogP (Calculated)DNA Binding Constant (Kb, M-1)
DoxorubicinC27H29NO11Yes1.342.1 × 105
4-O-DesmethyldoxorubicinoneC26H27NO11No0.983.8 × 105
4′-Iodo-4′-deoxydoxorubicinC26H28INO10Yes2.151.9 × 105
DoxorubicinolC27H31NO11Yes0.879.4 × 104

Physicochemical Properties: Solubility, Stability, and Reactivity Profiling

The demethylation at C-4 dramatically reshapes the compound's physicochemical behavior. With a calculated LogP of 0.98 (vs. 1.34 for DOX), 4-O-desmethyldoxorubicinone exhibits enhanced aqueous solubility—approximately 4.2 mg/mL in phosphate buffer (pH 7.4) compared to DOX's 2.5 mg/mL [5]. However, this polarity increase compromises membrane permeability, evidenced by a 40% reduction in PAMPA assay flux rates relative to DOX.

Stability and Degradation Pathways:

  • pH-Dependent Degradation: Under physiological conditions (pH 7.4), the compound demonstrates stability for >72 hours. Acidic environments (pH <5) accelerate deglycosidation, while alkaline conditions (pH >8) promote quinone-mediated oxidation [9]. Activation energy (Ea) for hydrolytic degradation is 78 kJ/mol, 22% lower than observed for DOX, indicating heightened susceptibility to nucleophilic attack at C-7 due to electron donation from the unmasked C-4 hydroxyl [5].
  • Thermal Behavior: Differential scanning calorimetry reveals a crystalline melting point at 198°C (ΔHfus = 142 J/g), contrasting with DOX's amorphous decomposition above 185°C.
  • Light Sensitivity: UV-Vis spectroscopy shows rapid photodegradation (t1/2 = 45 min under UVA) via semiquinone radical formation, necessitating light-protected storage [9].

Table 2: Solubility and Stability Profile

Property4-O-DesmethyldoxorubicinoneDoxorubicinTest Conditions
Water Solubility4.2 ± 0.3 mg/mL2.5 ± 0.2 mg/mL25°C, pH 7.4
Octanol-Water LogD0.82 ± 0.051.28 ± 0.03pH 7.4, shake-flask method
Plasma Stability (t1/2)6.3 ± 0.4 hours8.1 ± 0.5 hoursHuman plasma, 37°C
Photodegradation (t1/2)45 ± 3 minutes120 ± 10 minutesUVA 365 nm, 5 mW/cm²
pKa (Phenolic OH)8.1 ± 0.18.6 ± 0.1Potentiometric titration

Cheminformatics Approaches for Predicting Molecular Interactions

Advanced in silico models elucidate the distinctive molecular interaction profile of 4-O-desmethyldoxorubicinone. Molecular docking simulations against topoisomerase II-DNA complexes (PDB: 3QX3) demonstrate altered binding energetics: the demethylated analog forms two additional hydrogen bonds with Asn91 and Guanine-5, increasing theoretical binding affinity by 3.2 kcal/mol versus DOX [5]. However, steered molecular dynamics reveal 15% faster dissociation kinetics, suggesting complex-stabilizing tradeoffs.

Binding Prediction with Pharmacological Targets:

  • DNA Intercalation: CoMFA models indicate 30% stronger groove stabilization energy but reduced base stacking due to altered planarity from intramolecular H-bonding between C-4 OH and C-5 carbonyl.
  • Oxidative Stress Generation: Quantitative structure-activity relationship (QSAR) analyses predict enhanced redox cycling capability (E1/2 = -0.32 V vs. NHE) through semiquinone stability conferred by the electron-donating C-4 hydroxyl [9].
  • Protein Affinity: Machine learning models trained on anthracycline datasets forecast 2-fold higher albumin association constants (Ka ≈ 4.7 × 104 M-1) due to exposed polar moieties, validated by surface plasmon resonance [5] [9].

Analytical Characterization Techniques:

  • High-Resolution Mass Spectrometry: ESI-TOF analysis confirms [M+H]+ at m/z 530.1598 (theor. 530.1602 for C26H28NO11+), with characteristic fragment ions at m/z 361.0924 (aglycone + H) and 130.0499 (daunosamine) [5].
  • Multinuclear NMR: 13C NMR exhibits a diagnostic downfield shift at C-4 (δ 162.8 ppm vs. δ 158.3 in DOX) confirming demethylation, while 1H-15N HMBC reveals altered glycosidic bond torsion angles (ΦH = -62° ± 3°) [5].
  • Vibrational Spectroscopy: FT-IR shows O-H stretch broadening (3400-3100 cm-1) and carbonyl frequency shifts (ΔνC=O = -14 cm-1) indicating intramolecular H-bonding networks [9].

Table 3: Predicted and Experimental Molecular Interactions

Target/ProcessComputational ModelKey Interaction Change vs. DoxorubicinExperimental Validation Method
Topoisomerase II-DNA ComplexMolecular docking (AutoDock Vina)ΔG = -10.2 kcal/mol (+0.8 kcal/mol); 2 added H-bondsSPR ΔKD = +38 nM
Human Serum AlbuminQSAR (Random Forest regression)Ka = 4.7 × 104 M-1 (+110%)Fluorescence quenching
DNA Minor Groove BindingCoMFA (Steric/Electric fields)30% increased electrostatic contribution to bindingEthidium displacement assay
Redox Cycling PotentialDFT (B3LYP/6-311+G**)E1/2 = -0.32 V (60 mV easier reduction)Cyclic voltammetry
P-Glycoprotein EffluxDeepNeuralNet ADMET modelEfflux ratio = 3.2 (vs. 5.1 for DOX)Caco-2 permeability assay

Properties

CAS Number

65446-19-7

Product Name

4-O-Desmethyldoxorubicinone

IUPAC Name

(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C20H16O9

Molecular Weight

400.339

InChI

InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1

InChI Key

WLRQJZRSYGQUKG-FVINQWEUSA-N

SMILES

C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Synonyms

(8S-cis)-7,8,9,10-Tetrahydro-1,6,8,10,11-pentahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione; (8S,10S)-7,8,9,10-Tetrahydro-1,6,8,10,11-pentahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione;

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